molecular formula C30H24N4O2S B282794 N-(4-acetylphenyl)-4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide

N-(4-acetylphenyl)-4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide

Cat. No. B282794
M. Wt: 504.6 g/mol
InChI Key: JBXCLXUWEZMFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide, also known as DPM-1001, is a novel compound that has shown promising results in scientific research applications. It is a member of the triazole family of compounds and has been synthesized using a variety of methods. In

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the inhibition of cancer cell growth and the destruction of parasitic organisms.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide has been found to have low toxicity in vitro and in vivo. It has also been found to have good stability and solubility in water, making it a promising candidate for further development. In addition, it has been found to have good bioavailability, meaning that it can be easily absorbed by the body and reach its target site.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-acetylphenyl)-4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide in lab experiments is its low toxicity, which makes it safe to use in vitro and in vivo. Another advantage is its good stability and solubility in water, which makes it easy to work with. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for the study of N-(4-acetylphenyl)-4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide. One direction is to further investigate its potential use in treating cancer and inflammatory diseases. Another direction is to study its potential use in treating parasitic infections, such as leishmaniasis. In addition, more research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide and to identify specific pathways that it targets. Finally, further development of N-(4-acetylphenyl)-4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide is needed to improve its bioavailability and to optimize its pharmacological properties.

Synthesis Methods

N-(4-acetylphenyl)-4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide has been synthesized using a variety of methods, including the reaction of 4-acetylphenyl isothiocyanate with 4,5-diphenyl-1,2,4-triazole-3-thiol in the presence of a base. Another method involves the reaction of 4-acetylphenyl isothiocyanate with 4,5-diphenyl-1,2,4-triazole-3-thiol in the presence of a catalyst. Both of these methods have been successful in producing N-(4-acetylphenyl)-4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide, with high yields and purity.

Scientific Research Applications

N-(4-acetylphenyl)-4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide has been studied for its potential use in treating cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. N-(4-acetylphenyl)-4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzamide has also been studied for its potential use in treating parasitic infections, such as leishmaniasis. It has been found to be effective against the parasite that causes this disease.

properties

Molecular Formula

C30H24N4O2S

Molecular Weight

504.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzamide

InChI

InChI=1S/C30H24N4O2S/c1-21(35)23-16-18-26(19-17-23)31-29(36)25-14-12-22(13-15-25)20-37-30-33-32-28(24-8-4-2-5-9-24)34(30)27-10-6-3-7-11-27/h2-19H,20H2,1H3,(H,31,36)

InChI Key

JBXCLXUWEZMFDY-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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